1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane
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Overview
Description
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane is a complex heterocyclic compound It features a unique structure combining a cyclobutyl group, a triazolo-pyridazine moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane typically involves multiple steps:
Formation of the Triazolo-Pyridazine Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Cyclobutyl Group: This step involves the alkylation of the triazolo-pyridazine intermediate with a cyclobutyl halide under basic conditions.
Formation of the Diazepane Ring: The final step involves the condensation of the intermediate with a pyrimidinyl amine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, especially with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced triazolo-pyridazine derivatives.
Substitution: Alkylated or arylated diazepane derivatives.
Scientific Research Applications
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane involves:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolo-pyridazine core but differ in the substituents attached to the ring.
Cyclobutyl Derivatives: Compounds with a cyclobutyl group attached to different heterocyclic cores.
Diazepane Derivatives: Compounds featuring the diazepane ring but with different substituents.
Uniqueness
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane is unique due to its combination of a cyclobutyl group, a triazolo-pyridazine moiety, and a diazepane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-4-14(5-1)17-22-21-15-6-7-16(23-26(15)17)24-10-3-11-25(13-12-24)18-19-8-2-9-20-18/h2,6-9,14H,1,3-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMDOEWCWSTHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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